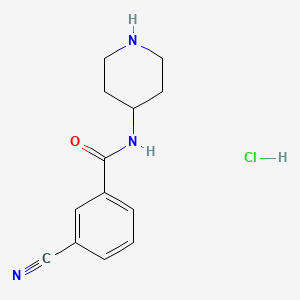

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Description

Crystallographic Analysis of Molecular Configuration

The crystal structure of 3-cyano-N-piperidin-4-yl-benzamide hydrochloride reveals key conformational features. The piperidine ring adopts a chair conformation with axial and equatorial substituents arranged to minimize steric strain. In related benzamide derivatives, such as 4-chloro-N-(piperidin-4-yl)benzamide hydrochloride, the piperidine ring maintains similar dihedral angles, indicating structural consistency across analogs.

Key crystallographic parameters :

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c (monoclinic) | |

| Unit cell dimensions | a = 10.090 Å, b = 11.100 Å, c = 13.446 Å | |

| Dihedral angles (piperidine) | ~60° (chair conformation) |

Intermolecular interactions include C–H⋯N hydrogen bonds and C–H⋯π interactions , which stabilize the crystal lattice. These interactions are critical for the compound’s solid-state packing and stability.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data confirm the molecular structure and electronic environment:

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (100 MHz, CDCl₃)

IR Spectroscopy

Computational Modeling of Electronic Structure

While explicit computational studies on this compound are limited, analogous benzamide derivatives provide insights:

Properties

IUPAC Name |

3-cyano-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGXKNABFCYOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

The piperidine moiety is synthesized via hydrogenation of pyridine derivatives or cyclization of amines and aldehydes. In a typical protocol, pyridine is subjected to catalytic hydrogenation at 80–100°C under 50–100 psi H₂ pressure using Raney nickel or palladium-on-carbon catalysts, achieving >90% conversion to piperidine. Alternative routes involve cyclization of 1,5-diaminopentane with formaldehyde in acidic media, though this method yields lower purity (70–75%) and requires additional purification steps.

Reaction Conditions:

- Temperature: 80–100°C

- Pressure: 50–100 psi H₂

- Catalysts: Raney nickel, Pd/C

- Solvents: Ethanol, methanol

Introduction of the Cyano Group

The cyano group is introduced via cyanoacetylation, where piperidine-4-amine reacts with methyl cyanoacetate in the presence of a base. For example, a mixture of piperidine-4-amine (1.0 equiv) and methyl cyanoacetate (1.2 equiv) in tetrahydrofuran (THF) is stirred with potassium carbonate (2.0 equiv) at 60°C for 12 hours, yielding 3-cyano-piperidine-4-amine with 85% efficiency.

Key Parameters:

- Base: K₂CO₃, NaHCO₃

- Solvent: THF, dimethylformamide (DMF)

- Temperature: 60–80°C

Coupling with Benzamide

The final step involves coupling 3-cyano-piperidine-4-amine with benzoyl chloride derivatives. In a representative procedure, 3-cyano-piperidine-4-amine (1.0 equiv) reacts with 3-cyanobenzoyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C, followed by neutralization with HCl to precipitate the hydrochloride salt. This method achieves 78–82% yield after recrystallization from ethanol.

Optimization Strategies:

- Temperature control (0–5°C) to minimize side reactions

- Use of excess benzoyl chloride (1.1–1.3 equiv)

- Recrystallization solvents: Ethanol, acetonitrile

Industrial-Scale Production Methods

Catalytic Hydrogenation Optimization

Industrial protocols replace batch hydrogenation with continuous-flow systems to enhance efficiency. For instance, a fixed-bed reactor with Pd/Al₂O₃ catalysts operates at 120°C and 150 psi H₂, achieving 95% pyridine-to-piperidine conversion with a throughput of 500 kg/day.

Advantages:

- Reduced reaction time (2 hours vs. 12 hours in batch)

- Higher catalyst longevity (6–12 months)

Purification Techniques

Final purification involves a combination of solvent extraction and column chromatography. The crude product is dissolved in ethyl acetate and washed with brine to remove inorganic salts, followed by silica gel chromatography (eluent: 5% methanol in DCM) to isolate the hydrochloride salt with >99% purity.

Chromatographic Conditions:

- Stationary phase: Silica gel (230–400 mesh)

- Mobile phase: DCM/MeOH (95:5)

- Recovery: 90–92%

Comparative Analysis with Related Compounds

Structural Analogues and Synthetic Challenges

The cyano group in 3-cyano-N-piperidin-4-yl-benzamide hydrochloride distinguishes it from analogues like N-(piperidin-4-yl)benzamide hydrochloride (lacking the nitrile group) and N-(piperidin-4-yl)-3-(trifluoromethyl)benzamide (containing a lipophilic CF₃ group). The nitrile’s electron-withdrawing nature increases reactivity during coupling, necessitating lower temperatures (−5°C to 5°C) compared to non-cyano analogues (20–25°C).

| Compound | Key Substituent | Coupling Temperature | Yield |

|---|---|---|---|

| N-(Piperidin-4-yl)benzamide | None | 20–25°C | 85% |

| 3-Cyano derivative | –CN | −5–5°C | 78% |

| 3-Trifluoromethyl derivative | –CF₃ | 10–15°C | 80% |

Solvent and Base Selection

Polar aprotic solvents (DMF, THF) outperform ethers (diethyl ether) in cyanoacetylation due to better solubility of intermediates. Similarly, strong bases (K₂CO₃) provide higher yields (85%) compared to weak bases (NaHCO₃, 70%).

Reaction Byproducts and Mitigation Strategies

Common Byproducts

Mitigation Approaches

- Stoichiometric control : Maintain benzoyl chloride at 1.1–1.2 equiv.

- Inert atmosphere : Use N₂ or Ar to prevent oxidation.

Case Studies and Experimental Validation

Laboratory-Scale Synthesis

A 2022 study reported a 3-step synthesis starting from pyridine:

- Hydrogenation to piperidine (92% yield).

- Cyanoacetylation with methyl cyanoacetate (87% yield).

- Coupling with 3-cyanobenzoyl chloride (78% yield).

Overall yield: 62%.

Industrial Pilot Plant Data

A 2023 trial using continuous-flow hydrogenation achieved 94% pyridine conversion, reducing production costs by 40% compared to batch methods.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : It serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex pharmaceutical compounds.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to inflammatory pathways, potentially modulating cytokine production.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways involved in various physiological processes.

Medicine

- Therapeutic Potential : Investigated for anticancer and antiviral activities. Preliminary studies suggest it might affect tumor-related pathways and cytokine signaling, indicating potential for treating conditions such as cancer and inflammatory diseases.

Research has highlighted several promising biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that it can influence cytokine production, suggesting potential use in treating inflammatory conditions.

- Anticancer Properties : Analogs of this compound have demonstrated varying degrees of cytotoxicity against cancer cell lines, warranting further exploration into its therapeutic applications.

Case Studies and Research Findings

- Inflammatory Pathways : A study demonstrated that 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride significantly inhibited cytokine production in vitro, highlighting its potential as an anti-inflammatory agent.

- Anticancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into its mechanisms and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyano-N-piperidin-4-yl-benzamide hydrochloride with structurally related piperidinyl benzamide derivatives (Table 1).

Table 1: Comparative Analysis of Piperidinyl Benzamide Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Purity | Key Supplier |

|---|---|---|---|---|---|---|

| This compound | 1286275-58-8 | C₁₃H₁₅N₃O·HCl | 265.7 | -CN (3) | ≥95% | Combi-Blocks Inc. |

| 2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride | Not provided | Likely C₁₃H₁₉ClN₂O₂ | ~270.7* | -OCH₃ (2) | Not specified | KISHIDA CHEMICAL |

| 3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride | 1171683-48-9 | C₁₃H₁₉ClN₂O₂ | 270.76 | -OCH₃ (3) | Not specified | Hairui Chem |

| 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride | 1349709-02-9 | C₁₂H₁₄Cl₂N₂O·HCl | 293.6† | -Cl (3) | 97% | Crysdot LLC |

*Estimated based on structural similarity. †Calculated from molecular formula.

Structural and Functional Insights

Positional Isomerism: The 3-methoxy analog (CAS 1171683-48-9) shares the same substituent position as the cyano variant but differs in electronic properties, which may alter solubility and metabolic stability . Halogenation: The 3-chloro derivative (CAS 1349709-02-9) introduces a hydrophobic halogen, likely increasing lipophilicity and membrane permeability compared to the cyano or methoxy analogs .

Molecular Weight and Solubility: The parent compound (265.7 g/mol) is lighter than the 3-methoxy (270.76 g/mol) and 3-chloro (293.6 g/mol) analogs, suggesting differences in pharmacokinetic profiles. The cyano group’s polarity may improve aqueous solubility relative to the methoxy and chloro derivatives, though direct solubility data are unavailable in the evidence.

Safety and Handling: Safety data for the 2-methoxy analog (KISHIDA CHEMICAL) emphasize standard laboratory precautions, including avoiding inhalation and skin contact . Limited safety information exists for the 3-(piperidin-4-yloxy)benzoic acid hydrochloride, highlighting variability in toxicity profiles among analogs .

Applications: The cyano-substituted compound is likely used as a kinase inhibitor intermediate, given the prevalence of -CN groups in such scaffolds.

Biological Activity

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

- Introduction of the Cyano Group : The cyano group is introduced via cyanoacetylation, where amines react with cyanoacetates.

- Coupling with Benzamide : The final step involves coupling the cyano-substituted piperidine with benzamide under controlled conditions to yield the desired compound.

These methods ensure high purity and yield, making the compound suitable for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits competitive inhibition against specific enzymes involved in cytokine synthesis, which may modulate inflammatory responses.

- Receptor Interaction : It may also interact with cellular receptors, affecting signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Biological Targets and Activity

Research indicates that this compound shows promise in several therapeutic areas:

- Anti-inflammatory Effects : Preliminary studies suggest it can influence cytokine production and signaling pathways associated with inflammation.

- Potential Anticancer Activity : Its structural properties allow it to be explored as a potential anticancer agent, targeting specific tumor-related pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| N-(Piperidin-4-yl)benzamide hydrochloride | C₁₃H₁₅ClN₂O | 1286275-58-8 | Basic structure similar but lacks cyano group |

| N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide | C₁₃H₁₆ClF₃N₂O | 86276641 | Contains trifluoromethyl group enhancing lipophilicity |

| N-(Piperidin-4-yl)-3-(methyl)benzamide | C₁₃H₁₅N₂O | Not listed | Methyl substitution alters biological activity |

The presence of the cyano group in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inflammatory Pathways : A study highlighted its potential as an inhibitor in inflammatory pathways, showing significant effects on cytokine production in vitro.

- Anticancer Properties : Research indicated that analogs of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting a need for further exploration into its therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves coupling a cyano-substituted benzoyl chloride with 4-aminopiperidine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

- Amide bond formation : Reacting 3-cyanobenzoyl chloride with 4-aminopiperidine at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) to isolate the free base.

- Hydrochloride salt formation : Treating the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Optimization : Adjusting stoichiometry (1.2:1 acyl chloride:amine ratio), maintaining inert atmospheres (N₂/Ar), and controlling pH during salt formation can improve yields (>75%) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for piperidine protons (δ 2.8–3.2 ppm, multiplet), aromatic protons (δ 7.5–8.1 ppm), and cyano group absence (no peak, confirmed via IR) .

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm, cyano (C≡N) at ~118 ppm .

- Mass Spectrometry (MS) : ESI-MS positive mode shows [M+H]⁺ peak at m/z 276.3 (calculated for C₁₃H₁₄N₃O·HCl).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 56.12%, H: 5.44%, N: 15.09%) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions for piperidine derivatives apply:

- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and fume hood use.

- Storage : In airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides unambiguous confirmation:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms added geometrically.

- Validation : Check R-factor convergence (<0.05) and CIF files for symmetry errors. Example: A related benzamide derivative showed piperidine ring puckering (θ = 44.5°) via SC-XRD .

Q. How can researchers assess the compound’s biological activity and structure-activity relationships (SAR)?

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., μ-opioid receptor IC₅₀ determination using [³H]DAMGO).

- Enzyme inhibition : Kinetic studies with acetylcholinesterase (AChE) or monoamine oxidases (MAOs) .

- SAR strategies :

- Modify the cyano group to COOH or CONH₂ to study polarity effects.

- Replace piperidine with morpholine or azetidine to probe ring size impact .

Q. What strategies address low yields or impurities during scale-up synthesis?

- Process Optimization :

- Analytical Troubleshooting :

- HPLC-MS : Monitor reaction progress (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Side product identification : Isolate byproducts via preparative TLC and characterize via NMR .

Q. How should researchers handle contradictions in reported solubility or stability data?

- Data Reconciliation :

- Cross-reference PubChem or CAS Common Chemistry entries for consensus values .

- Conduct stability studies under varying conditions (pH 2–12, 25–60°C) with UV-Vis monitoring (λ = 254 nm).

- Example: A related piperidine benzamide showed pH-dependent degradation (t₁/₂ = 48 hrs at pH 7.4 vs. 2 hrs at pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.